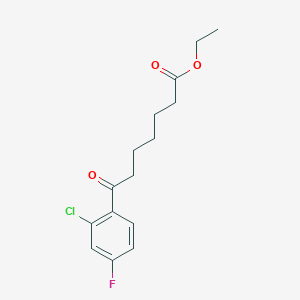

Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate

Übersicht

Beschreibung

Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate, also known as ECF, is an organic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. ECF has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In addition, ECF has also been studied for its potential uses in drug delivery, as a drug solubilizer, and as a possible therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate and similar compounds have been studied for their synthesis methods and chemical properties. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid was achieved through a sequence of steps including reduction, regiosselective deprotonation, methylation, and regeneration of double bonds (Kiely, 1991).

Intermediate for Biologically Active Compounds 2. Certain compounds structurally similar to this compound have been identified as important intermediates in the synthesis of biologically active drugs, such as anticancer agents. A study detailed the synthesis and optimization of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, highlighting its role as a critical intermediate (Zhang et al., 2019).

Synthesis of Analogues and Derivatives 3. Research has also been conducted on the synthesis of various analogues and derivatives of this compound. For example, a study described the synthesis of 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate leading to pestalotin, using a reaction involving ethyl 2-acetoxy-3-oxoheptanoate (Takeda, Amano, & Tsuboi, 1977).

Role in Antibacterial Agents 4. This compound and related compounds have been investigated for their potential as antibacterial agents. One study elaborated on the synthesis and structure-activity relationships of 1,4-dihydro-4-oxopyridinecarboxylic acids, including their role in developing new antibacterial agents (Matsumoto et al., 1984).

Synthesis Optimization and Process Improvement 5. Synthesis optimization and process improvement for compounds like this compound have been a significant area of research. For example, a study on the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, showed process improvements that led to higher yields and reduced side reactions (Xin-zhi, 2006).

Wirkmechanismus

Target of Action

The primary target of Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate, also known as TAK-242, is Toll-like receptor 4 (TLR4) . TLR4 is a receptor that recognizes bacterial components and plays a pivotal role in the immune response .

Mode of Action

TAK-242 selectively inhibits TLR4-mediated cytokine production by suppressing intracellular signaling . This selective inhibition of TLR4 intracellular signaling is the key mechanism of action of TAK-242 .

Biochemical Pathways

TAK-242 affects the TLR4 signaling pathway, leading to a decrease in the production of proinflammatory mediators such as cytokines and nitric oxide (NO) . It suppresses the production of NO, tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 . It also inhibits the phosphorylation of mitogen-activated protein kinases induced by LPS .

Pharmacokinetics

Its potent inhibitory effects on cytokine production suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of TAK-242’s action is the suppression of cytokine production, which plays a pivotal role in various inflammatory diseases . By inhibiting TLR4 signaling, TAK-242 can regulate the production of proinflammatory mediators, potentially combating inflammatory diseases .

Action Environment

The action of TAK-242 can be influenced by environmental factors such as the presence of bacterial components like LPS, which can stimulate TLR4 . .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory responses. The compound’s interaction with these enzymes results in the modulation of biochemical pathways, leading to altered production of proinflammatory mediators such as cytokines and nitric oxide .

Cellular Effects

This compound exerts notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in immune cells like macrophages, the compound suppresses the production of cytokines such as tumor necrosis factor-alpha and interleukin-6, thereby reducing inflammation . Additionally, it affects the phosphorylation of mitogen-activated protein kinases, which are crucial for cell signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound selectively inhibits toll-like receptor 4 (TLR4) signaling by binding to the intracellular domain of TLR4. This binding prevents the interaction of TLR4 with adaptor molecules, thereby inhibiting downstream signaling pathways that lead to cytokine production . This selective inhibition of TLR4 signaling is a key aspect of the compound’s anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained inhibition of cytokine production over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cytokine production without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the production and degradation of proinflammatory mediators. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins. Its localization and accumulation in target tissues influence its efficacy and potential side effects . Understanding the mechanisms of transport and distribution can aid in optimizing its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes

Eigenschaften

IUPAC Name |

ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClFO3/c1-2-20-15(19)7-5-3-4-6-14(18)12-9-8-11(17)10-13(12)16/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRKDUTZRXHAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501249749 | |

| Record name | Ethyl 2-chloro-4-fluoro-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501249749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951886-28-5 | |

| Record name | Ethyl 2-chloro-4-fluoro-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-4-fluoro-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501249749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.